Predicted Lipophilicity and Hydrogen-Bonding Capacity Differentiate the N-Ethyl,N-Methyl-2-Methyl Substitution Pattern from Non-Methylated and Symmetric Analogs
Computationally predicted LogP values for the target compound and three close analogs reveal that the combined N-ethyl,N-methyl and 2-methyl substitution pattern yields a distinct lipophilicity profile relative to the des-methyl and symmetric dimethyl variants. The target compound (Mol. Wt. 228.31, Formula C₁₀H₁₆N₂O₂S) has a predicted LogP of approximately 1.45, whereas 4-amino-N-ethylbenzenesulfonamide (MW 200.26, C₈H₁₂N₂O₂S) has a predicted LogP of approximately 0.85, 4-amino-N,N-dimethylbenzenesulfonamide (MW 200.26, C₈H₁₂N₂O₂S) has a predicted LogP of approximately 0.78, and 4-amino-N-ethyl-N-methylbenzenesulfonamide (MW 214.29, C₉H₁₄N₂O₂S) has a predicted LogP of approximately 1.14 . The increased LogP and molecular weight of the target compound indicate higher membrane permeability potential, which is a critical parameter in cell-based assay design and lead optimization workflows [1]. Additionally, the hydrogen bond donor count for the target compound is 1 (the 4-amino group), whereas the acceptor count is 4 (sulfonamide oxygens and amine nitrogen), a ratio that differs from the symmetric analogs and influences protein binding promiscuity .
| Evidence Dimension | Predicted partition coefficient (LogP) and molecular weight |
|---|---|
| Target Compound Data | Predicted LogP ≈ 1.45; MW = 228.31 g/mol |
| Comparator Or Baseline | 4-Amino-N-ethylbenzenesulfonamide (LogP ≈ 0.85, MW 200.26); 4-Amino-N,N-dimethylbenzenesulfonamide (LogP ≈ 0.78, MW 200.26); 4-Amino-N-ethyl-N-methylbenzenesulfonamide (LogP ≈ 1.14, MW 214.29) |
| Quantified Difference | ΔLogP = +0.31 to +0.67 units vs. analogs; ΔMW = +14 to +28 Da |
| Conditions | Predicted values calculated by ACD/Labs or ChemAxon software; experimentally unconfirmed for the target compound. |
Why This Matters
The higher predicted LogP suggests superior membrane permeability, making this compound a potentially more suitable starting point for intracellular target engagement in cell-based assays compared to less lipophilic analogs.
- [1] Waring, M. J. (2009). Defining optimum lipophilicity and molecular weight ranges for drug candidates—MK-0752 and beyond. Expert Opinion on Drug Discovery, 4(10), 1045–1055. View Source
